

NUC-3373 as a thymidylate synthase inhibitor

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Compound of Interest

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An In-depth Technical Guide to NUC-3373: A Targeted Thymidylate Synthase Inhibitor

Introduction

Thymidylate synthase (TS) is a critical enzyme essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.
[1][2][3][4] Its pivotal role in cell proliferation has established it as a key target for anticancer therapies.
[1][3] For decades, fluoropyrimidines, most notably 5-fluorouracil (5-FU), have been the cornerstone of treatment for various solid tumors by inhibiting TS.
[5][6] However, the clinical utility of 5-FU is hampered by significant limitations, including rapid degradation by dihydropyrimidine dehydrogenase (DPD), reliance on cellular transporters for uptake, a complex multi-step intracellular activation process, and the production of toxic metabolites that lead to dose-limiting side effects.
[1][6][7]

NUC-3373 is a novel phosphoramidate nucleotide analogue of 5-fluorodeoxyuridine (FUDR) developed using ProTide technology.
[5][7] It is engineered to bypass the key resistance mechanisms and metabolic disadvantages associated with 5-FU, thereby aiming to provide a more effective and safer therapeutic option for cancer patients.
[5][6][7][8][9] This guide provides a comprehensive overview of NUC-3373, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used for its evaluation.

Core Mechanism of Action

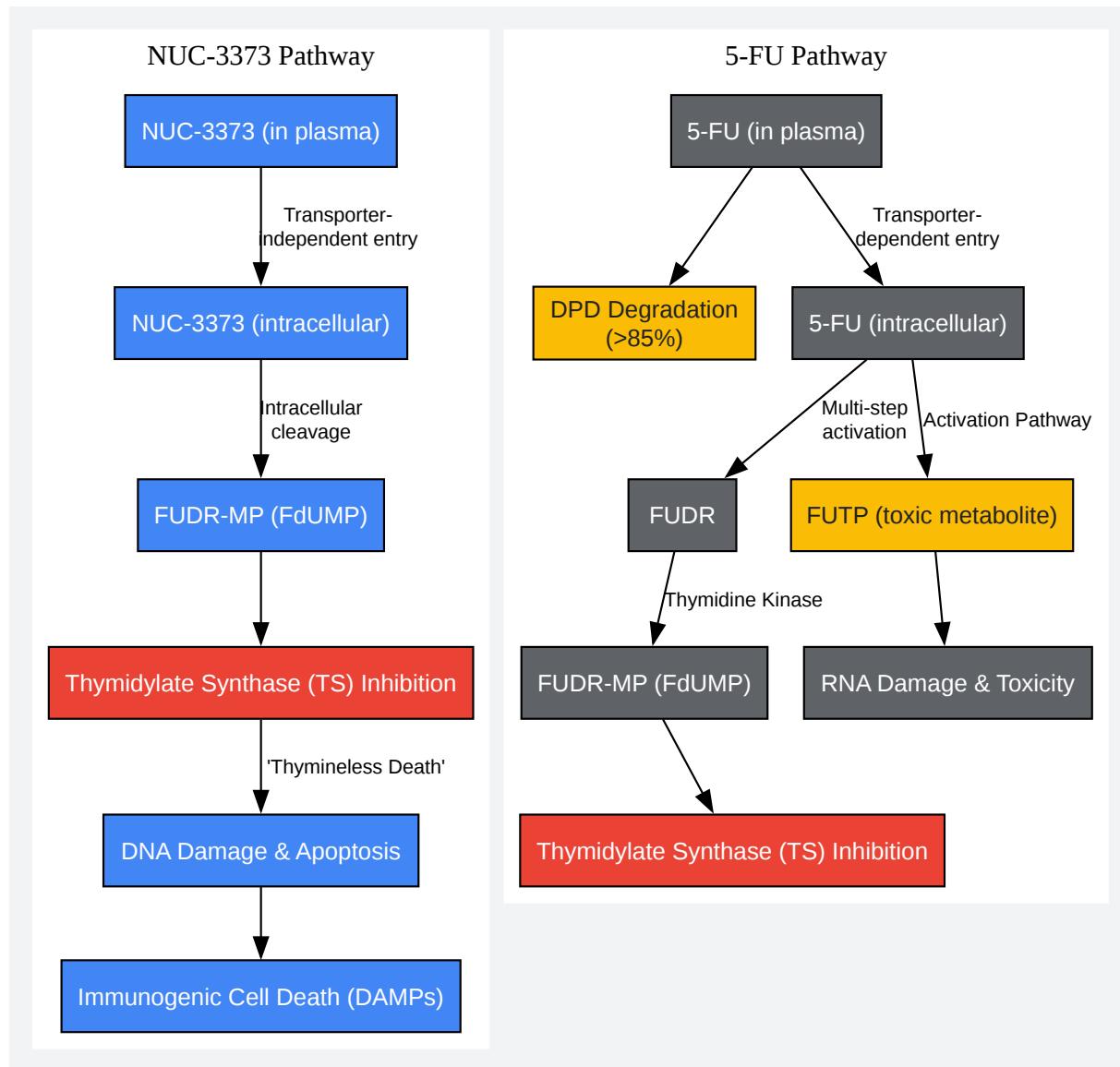
NUC-3373 is a pre-activated form of the active anti-cancer metabolite fluorodeoxyuridine-monophosphate (FUDR-MP, also known as FdUMP).
[6][10] Its design as a ProTide confers several key advantages over 5-FU. The phosphoramidate moiety protects the molecule from

enzymatic breakdown in the plasma and allows it to enter cancer cells independently of nucleoside transporters.^[7] Once inside the cell, the phosphoramidate group is cleaved, directly releasing high concentrations of the active FdUMP.^[1]

This process circumvents several resistance mechanisms:

- Bypasses DPD Degradation: Unlike 5-FU, of which over 85% can be rapidly catabolized by DPD in the liver, NUC-3373 is resistant to this breakdown, increasing its bioavailability.^{[5][7]}
- Independent of Cellular Transporters: NUC-3373 does not require nucleobase transporters to enter cancer cells, overcoming a common resistance pathway.^{[2][7]}
- Direct Activation: It does not rely on phosphorylation by thymidine kinase (TK) for activation, another step where resistance can develop.^{[2][7]}

The released FdUMP potently inhibits thymidylate synthase, leading to a depletion of the dTMP pool necessary for DNA synthesis.^[1] This "thymineless death" induces DNA damage, cell cycle arrest in the S phase, and ultimately, apoptosis.^{[1][5][11]} Furthermore, NUC-3373-induced DNA damage promotes the release of damage-associated molecular patterns (DAMPs), which can potentiate an anti-tumor immune response.^{[1][12]} A key differentiator from 5-FU is that NUC-3373 does not generate significant levels of the toxic metabolite fluorouridine triphosphate (FUTP), which is incorporated into RNA and is associated with myelosuppression and gastrointestinal toxicity.^{[5][11][13]} It also avoids the formation of fluoro-beta-alanine (FBAL), linked to hand-foot syndrome.^{[6][14]}



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Caption: Mechanism of Action: NUC-3373 vs. 5-FU.

Quantitative Data Summary

Preclinical Data

NUC-3373 has demonstrated superior potency and a more targeted mechanism of action compared to 5-FU in preclinical studies. It generates significantly higher intracellular levels of the active metabolite FdUMP while avoiding the production of key toxic metabolites.[\[5\]](#)[\[9\]](#)[\[11\]](#)

Parameter	NUC-3373	5-FU	Key Findings	Reference
Cytotoxicity	Up to 330x more potent	-	Greater activity across multiple cancer cell lines (colorectal, lung, ovarian, etc.).	[9] [15]
Intracellular FdUMP	363x higher levels	-	Rapid and efficient generation of the active anti-cancer metabolite.	[9]
TS Inhibition	More potent	Less potent	0.1 μ M NUC-3373 achieved the same TS binding as 10 μ M 5-FU in HCT116 cells.	[11]
Intracellular FUTP	Not detectable	Detected	Avoids the generation of the RNA-damaging toxic metabolite.	[11] [13]
DPD Degradation	Unaffected	Significantly degraded	Resistant to the major catabolic pathway of 5-FU.	[9]
Tumor Growth Inhibition	47%	25%	Greater inhibition in colorectal cancer xenografts at equimolar doses.	[9]

Clinical Pharmacokinetics (PK) & Pharmacodynamics (PD)

Phase 1 studies have confirmed that NUC-3373 has a favorable pharmacokinetic and pharmacodynamic profile in patients with advanced solid tumors.[\[8\]](#)

Parameter	NUC-3373	5-FU	Key Findings	Reference
Plasma Half-life	~9.7-10 hours	8-14 minutes	Prolonged half-life allows for more convenient, shorter infusion times (e.g., 2 hours vs. 46 hours).	[1] [6] [13]
Intracellular FdUMP	High levels detected	Low levels generated	Detected in cells 5 minutes post-infusion and sustained for over 48 hours.	
TS Inhibition	Confirmed in patients	-	Effectively binds and inhibits the target enzyme in a clinical setting.	
Toxic Metabolites	FBAL or dhFU not generated	Generated	Favorable safety profile by avoiding key toxic metabolites.	
Dosing Schedule	Weekly or alternate-weekly	Continuous infusion	MTD defined as 2500 mg/m ² weekly.	[7] [8]

Clinical Efficacy & Safety

NUC-3373 has been evaluated as a monotherapy and in combination with other agents in multiple clinical trials, showing encouraging signals of anti-cancer activity and a manageable safety profile.[\[1\]](#)

Study (Combina- tion)	Popula- tion	N	Objective Respon- se Rate (ORR)	Disease Control Rate (DCR)	Key Safety Findings	Referenc- e	
NuTide:30 1 (Monotherapy)	Advanced Solid Tumors	59	Best response: Stable Disease	-	Well- tolerated. DLTs: Grade 3 transaminiti- s, Grade 2 headache, Grade 3 hypotensio- n.	[8]	
NuTide:30 2 (with LV ± Oxaliplatin/ Irinotecan)	Advanced CRC	36	Tumor shrinkage observed	Stable disease for up to 5 months	No neutropeni- a or hand- foot syndrome.	[6]	
NuTide:30 3 Mod 1 (+ Pembrolizu- mab)	Advanced Solid Tumors (PD-(L)1 experience d)	9	(evaluable)	22%	67%	Generally well- tolerated. Most common AEs: nausea, vomiting, diarrhea (mostly Grade 1/2).	[10]

NuTide:30 3 Mod 2 (+ Docetaxel)	Lung Cancer	3 (evaluable)	-	Stable disease in 2 patients	Overlapping toxicity limited dose escalation of docetaxel.	[10]
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Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. Below are summaries of key experimental protocols used in the evaluation of NUC-3373.

Intracellular Metabolite Quantification by LC-MS

This protocol is used to measure the intracellular concentrations of NUC-3373, its active metabolite FdUMP, and the toxic metabolite FUTP.

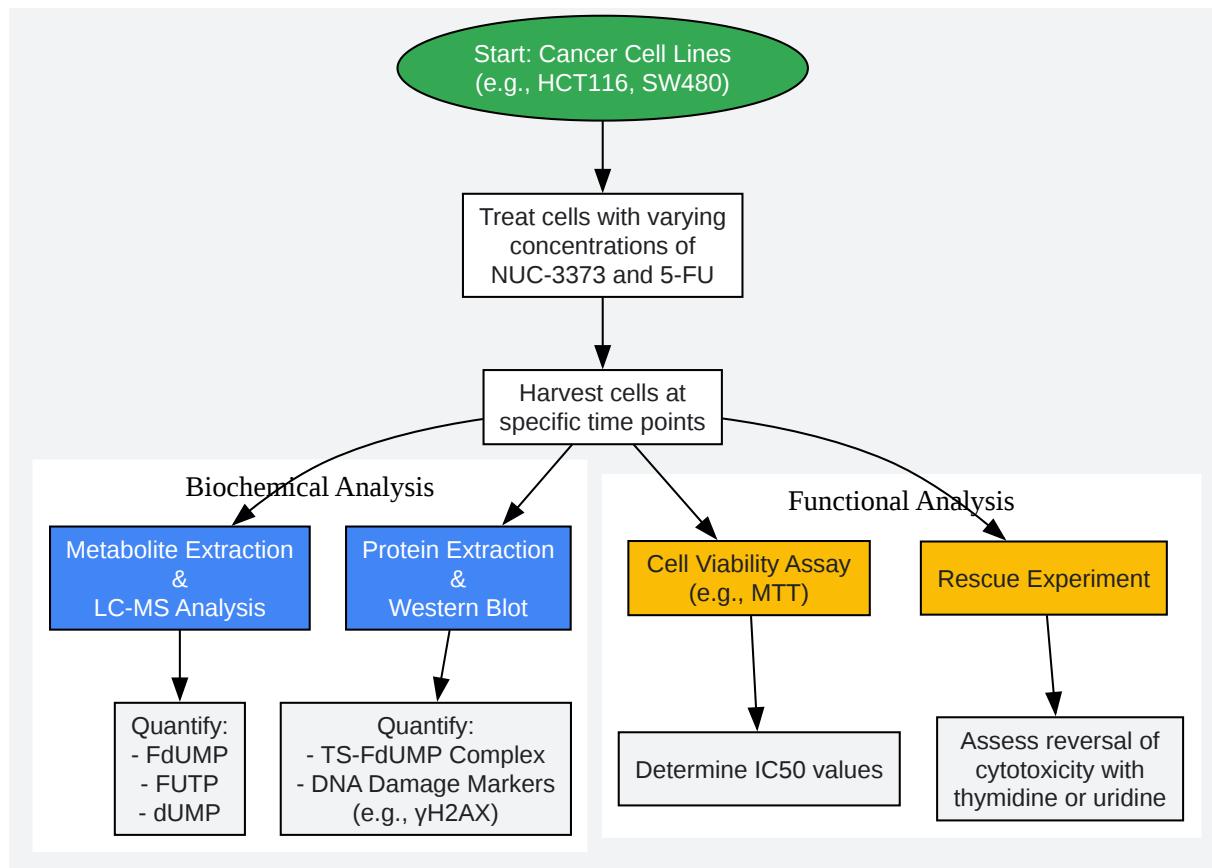
- Cell Culture and Treatment: Human colorectal cancer cell lines (e.g., HCT116, SW480) are cultured under standard conditions. Cells are treated with sub-IC50 doses of NUC-3373 or 5-FU for specified time points (e.g., 6 hours).[5][16]
- Metabolite Extraction: Cells are harvested, washed, and lysed. Intracellular metabolites are extracted using a solvent precipitation method (e.g., with methanol/acetonitrile).
- LC-MS Analysis: The extracted metabolites are separated using liquid chromatography (LC) and detected and quantified by mass spectrometry (MS). A standard curve with known concentrations of each metabolite is used for absolute quantification.[5]

Thymidylate Synthase (TS) Inhibition Assay

This assay determines the extent to which NUC-3373 inhibits its target enzyme, TS.

- Western Blot for TS-FdUMP Complex: This method assesses the amount of FdUMP bound to TS, which indicates target engagement.
 - Cell Treatment and Lysis: Cells are treated with NUC-3373 or 5-FU.[16]

- Protein Extraction: Whole-cell lysates are prepared.
- Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
- Immunoblotting: The membrane is probed with a primary antibody specific for TS. The FdUMP-TS complex migrates differently than unbound TS, allowing for visualization and quantification of the inhibited enzyme.[5][16]
- Tritium Release Assay (Functional Assay): This method measures TS enzymatic activity directly.
 - Cell Incubation: Intact cells are incubated with a radiolabeled substrate precursor, such as [5-³H]deoxyuridine.[17]
 - Enzymatic Reaction: Inside the cell, the precursor is converted to [5-³H]dUMP. The TS-catalyzed conversion of this substrate to dTMP releases the tritium atom into the aqueous environment (as ³H₂O).[17]
 - Quantification: The amount of tritiated water is quantified, which is directly proportional to TS activity. The reduction in tritium release in drug-treated cells compared to controls indicates the level of TS inhibition.[17]



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Caption: Workflow for In Vitro Evaluation of NUC-3373.

Cell Viability and Rescue Experiments

These assays evaluate the cytotoxic effects of NUC-3373 and confirm its mechanism of action.

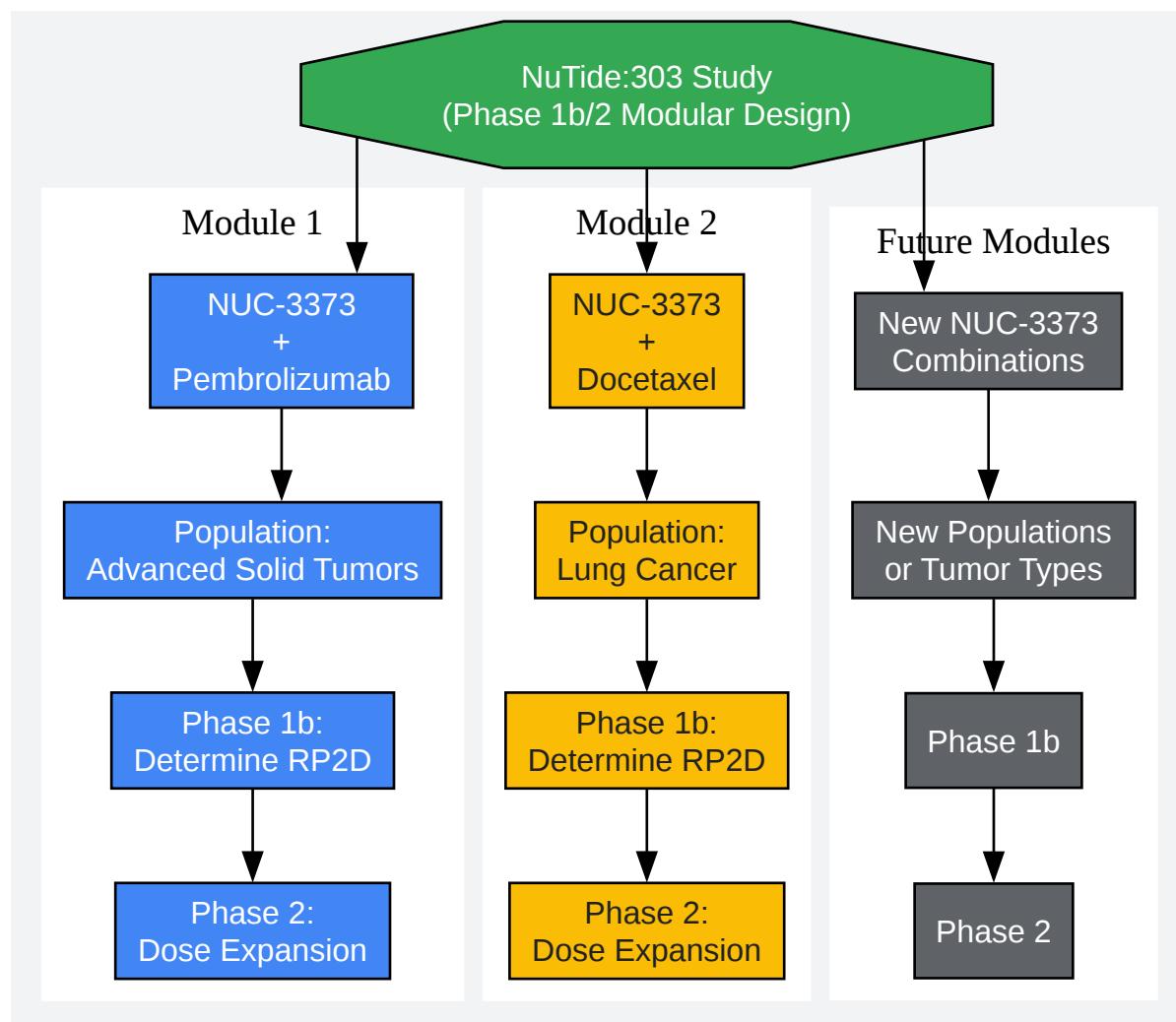
- **Cell Viability Assay:** Cells are seeded in multi-well plates and treated with a range of concentrations of NUC-3373 or 5-FU. After a set incubation period (e.g., 96 hours), cell viability is assessed using a method like the MTT assay, which measures metabolic activity. The concentration that inhibits 50% of cell growth (IC50) is calculated.

- **Rescue Experiment:** To confirm that cytotoxicity is due to "thymineless death," a rescue experiment is performed. Cells are co-treated with NUC-3373 and an exogenous source of thymidine. If thymidine reverses the cytotoxic effect, it confirms that the drug's primary mechanism is the inhibition of dTMP synthesis.[\[5\]](#)[\[16\]](#) In contrast, 5-FU-induced toxicity, which also involves RNA damage, is typically rescued by uridine supplementation.[\[5\]](#)[\[16\]](#)

Clinical Trial Protocol Design

The clinical development of NUC-3373 has involved several study designs to assess its safety, pharmacokinetics, and efficacy.

- **Phase 1 (NuTide:301):** This was a first-in-human, open-label, dose-escalation study.[\[8\]](#) It utilized a standard 3+3 design, where cohorts of 3 patients receive escalating doses of NUC-3373 until dose-limiting toxicities (DLTs) are observed. The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[\[7\]](#)
- **Phase 1b/2 Modular Design (NuTide:303):** This study uses an open-label, multi-arm, parallel cohort design to efficiently evaluate NUC-3373 in combination with different standard-of-care agents (e.g., pembrolizumab, docetaxel) in various tumor types.[\[10\]](#)[\[18\]](#) Each combination is assessed in a separate module, which includes a dose-finding phase (Phase 1b) followed by a dose-expansion phase (Phase 2) to gather more extensive safety and efficacy data.[\[18\]](#)



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Caption: Logical Flow of the NuTide:303 Modular Trial Design.

Conclusion

NUC-3373 represents a rationally designed, second-generation thymidylate synthase inhibitor that leverages ProTide technology to overcome the well-documented limitations of 5-FU. Preclinical and clinical data have consistently shown that it generates higher intracellular concentrations of the active anti-cancer metabolite FdUMP, leading to more potent and sustained TS inhibition.^{[5][11]} Its ability to bypass key resistance mechanisms and, crucially, avoid the generation of toxic metabolites like FUTP and FBAL, translates to a favorable safety profile with a lower incidence of the debilitating side effects associated with traditional fluoropyrimidines.^[6]

While a recent Phase 2 study in second-line colorectal cancer did not meet its primary endpoint, NUC-3373 continues to be evaluated in other combinations and settings.[19][20] The encouraging signals of clinical activity, particularly in combination with immunotherapy, and its distinct, more targeted mechanism of action, support its continued investigation as a potential replacement for 5-FU in the treatment of solid tumors.[12][21]

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References

- 1. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medrxiv.org [medrxiv.org]
- 11. aacrjournals.org [aacrjournals.org]

- 12. NuCana Announces Encouraging Data for NUC-3373 in Combination with Anti-PD-1 Therapy | NuCana plc [ir.nucana.com]
- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. | BioWorld [bioworld.com]
- 16. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Another NuCana Chemotherapy Fails to Improve Survival [synapse.patsnap.com]
- 20. onclive.com [onclive.com]
- 21. NuCana Announces Encouraging Initial Data from Phase 1b/2 [globenewswire.com]
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